molecular formula C16H15Cl2NO2 B4077616 N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide

N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide

Cat. No. B4077616
M. Wt: 324.2 g/mol
InChI Key: INPLXJRXCZTCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide, also known as clofencet or clofenac, is a chemical compound that belongs to the class of amide compounds. It is commonly used in scientific research for its potential pharmacological properties. In

Mechanism of Action

Clofencet is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Clofencet has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide in lab experiments is its well-established mechanism of action and pharmacological properties. It is also relatively easy to synthesize and purify. However, one limitation is that it may not be as potent as other NSAIDs, and its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide. One area of interest is its potential use as a treatment for cancer, as it has been shown to have anti-tumor effects in some studies. Another area of interest is its potential use as a treatment for Alzheimer's disease, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, further studies are needed to determine the optimal dose and route of administration for N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide and to investigate its potential side effects.

Scientific Research Applications

Clofencet has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use as a non-steroidal anti-inflammatory drug (NSAID) and as a potential treatment for various diseases such as arthritis, cancer, and Alzheimer's disease.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-8-13(18)6-7-15(10)19-16(20)11(2)21-14-5-3-4-12(17)9-14/h3-9,11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPLXJRXCZTCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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